N-(4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
Description
N-(4-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Properties
Molecular Formula |
C22H20FN3O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C22H20FN3O3/c23-15-7-9-16(10-8-15)24-20(27)14-26-19-6-2-1-5-17(19)18(13-21(26)28)22(29)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,27) |
InChI Key |
DYHBCIUQRGLWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the Pyrrolidine Moiety: The quinoline core can be further functionalized by reacting with pyrrolidine under suitable conditions.
Acylation: The final step involves the acylation of the intermediate with 4-fluorophenylacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-2-[2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Lacks the pyrrolidine moiety.
N-(4-FLUOROPHENYL)-2-[2-OXO-4-(MORPHOLINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: Contains a morpholine ring instead of pyrrolidine.
Uniqueness
The presence of the pyrrolidine moiety in N-(4-FLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE might confer unique biological activities and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
